molecular formula C19H25N3S B2945689 N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-84-4

N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No.: B2945689
CAS No.: 338776-84-4
M. Wt: 327.49
InChI Key: LJGNDEUZCLXCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a synthetic quinazoline derivative offered for research and development purposes. This compound is part of a class of molecules known for their significant potential in medicinal chemistry and pharmaceutical research. Quinazoline amines share a common structural scaffold that is frequently investigated for its diverse biological activities. Notably, substituted quinazolines have been identified as key structural motifs in compounds with demonstrated pharmacological properties, particularly as antihypertensive agents . Research into similar compounds indicates that the quinazoline core can interact with critical biological pathways, such as the angiotensin system, suggesting potential mechanisms of action relevant to cardiovascular diseases and congestive heart failure . The structural features of this compound, including the tetrahydroquinazoline core and the specific N-isopropyl and (4-methylbenzyl)sulfanyl substitutions, make it a valuable chemical tool for exploring new therapeutic targets and structure-activity relationships (SAR). This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this compound in exploratory studies, hit-to-lead optimization, and as a building block in the development of novel bioactive molecules.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-propan-2-yl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S/c1-13(2)20-18-16-6-4-5-7-17(16)21-19(22-18)23-12-15-10-8-14(3)9-11-15/h8-11,13H,4-7,12H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGNDEUZCLXCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinamine core, which is known for various biological activities. The structural formula can be represented as follows:

C17H22N2S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{S}

This structure includes:

  • Isopropyl group : Contributes to lipophilicity and potential blood-brain barrier (BBB) penetration.
  • Thioether linkage : May enhance receptor binding affinity and modulate activity.

Pharmacological Effects

  • Antinociceptive Activity :
    • Research indicates that compounds with similar structures exhibit significant analgesic properties. For instance, studies on related quinazolinamine derivatives have shown efficacy in reducing pain responses in animal models, suggesting potential for pain management therapies .
  • CNS Activity :
    • The ability of this compound to cross the BBB may allow it to exert effects on central nervous system (CNS) targets. Similar compounds have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases .
  • Antimicrobial Properties :
    • Preliminary studies suggest that quinazolinamine derivatives possess antimicrobial activity against various pathogens. This could be attributed to their ability to interfere with bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the methyl group position on the benzyl moiety can significantly alter receptor binding and activity.
  • Sulfanyl Group : The presence of the sulfanyl group has been linked to increased potency in receptor interactions compared to non-thioether analogs .

Case Studies

  • Study on Analgesic Efficacy :
    • A study evaluated the analgesic effects of related quinazolinamine derivatives using the tail-flick test in rodents. Compounds were administered at varying doses, revealing a dose-dependent response with significant reductions in pain thresholds observed at optimal doses .
  • Neuroprotective Potential :
    • In a model of neurodegeneration induced by oxidative stress, a related compound demonstrated protective effects on neuronal viability and function. This suggests potential applications for treating conditions like Alzheimer's disease .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant pain reduction
CNS ActivityPotential neuroprotective effects
AntimicrobialInhibition of bacterial growth

Structure-Activity Relationship Insights

Compound VariationEffect on ActivityReference
Methyl group positionAltered receptor binding
Presence of sulfanyl groupIncreased potency

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) group attached to the 4-methylbenzyl moiety is a key reactive site. This thioether functionality undergoes characteristic reactions:

Reaction Type Reagents/Conditions Product Notes
Oxidation H<sub>2</sub>O<sub>2</sub>, mCPBASulfoxide or sulfone derivativesControlled oxidation yields sulfoxide (R-SO-R'), while strong oxidants form sulfones (R-SO<sub>2</sub>-R') .
Nucleophilic Substitution Alkyl halides, acyl chloridesThioether derivatives with modified substituentsReactivity depends on steric hindrance from the 4-methylbenzyl group .

Example Reaction Pathway :

ThioetherH2O2Sulfoxideexcess H2O2Sulfone\text{Thioether}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{excess H}_2\text{O}_2}\text{Sulfone}

Tetrahydroquinazoline Core Modifications

The saturated quinazoline ring (5,6,7,8-tetrahydro) and the exocyclic amine group at position 4 enable further functionalization:

Amine Alkylation/Acylation

  • Alkylation : Reaction with alkyl halides (e.g., CH<sub>3</sub>I) under basic conditions yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .

Ring Oxidation

  • The tetrahydroquinazoline core can undergo dehydrogenation to form aromatic quinazoline derivatives using agents like DDQ (dichlorodicyanoquinone) .

Electrophilic Substitution

  • The electron-rich aromatic system (when dehydrogenated) may undergo halogenation or nitration at specific positions, though steric effects from substituents could limit reactivity .

Functional Group Interplay

The proximity of the sulfanyl group and the amine moiety allows for synergistic reactivity:

Reaction Mechanism Outcome
Tandem Oxidation-Alkylation Sequential oxidation of -S- followed by alkylation of the NH groupSulfone derivatives with modified amine substituents .

Stability and Reaction Optimization

  • pH Sensitivity : The amine group’s basicity necessitates pH control during reactions to avoid decomposition.

  • Temperature Control : Exothermic reactions (e.g., sulfone formation) require low-temperature conditions (<0°C) to prevent side products .

Analytical Validation

Post-reaction characterization employs:

  • NMR Spectroscopy : To confirm substitution patterns and purity.

  • Mass Spectrometry : For molecular weight validation .

Unresolved Challenges

  • Regioselectivity : Competing reactions at the sulfanyl group and amine site complicate product isolation.

  • Scalability : Multi-step syntheses require optimization for industrial-scale production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound shares structural homology with other tetrahydroquinazolinamine derivatives, particularly N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS: 339019-11-3, CymitQuimica) . Key differences include:

Feature Target Compound N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-...
Benzyl Substituent 4-Methylbenzyl (electron-donating) 4-Chlorobenzyl (electron-withdrawing)
Amine Substituent Isopropyl (bulky, aliphatic) Allyl (unsaturated, less bulky)
Molecular Weight ~339.5 g/mol (estimated) 357.9 g/mol (reported)
Polarity Moderate (methyl enhances hydrophobicity) Higher (chlorine increases polarity)

Key Implications of Substituent Variations

Electronic Effects: The 4-methyl group on the benzyl ring enhances hydrophobicity and may improve membrane permeability compared to the electron-withdrawing 4-chloro substituent, which could increase polarity and solubility in polar solvents .

Conformational and Packing Behavior: Evidence from structurally related tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives indicates that saturated rings (e.g., tetrahydroquinazoline) adopt half-chair conformations, with planar fused-ring systems stabilized by hydrogen bonds (C–H···O/N/π) . This suggests that the target compound’s tetrahydroquinazoline core may similarly influence crystal packing and intermolecular interactions.

Synthetic Accessibility :

  • While the comparator compound is listed as discontinued ("Ausgelaufen") by CymitQuimica , this may reflect challenges in synthesis or stability. The target compound’s 4-methylbenzyl and isopropyl groups could simplify synthesis compared to halogenated analogs, though direct evidence is lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.